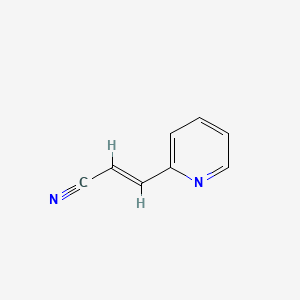

3-(吡啶-2-基)丙-2-烯腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of “3-(Pyridin-2-yl)prop-2-enenitrile” involves various methods. One such method involves the use of α-bromoketones and 2-aminopyridine under different reaction conditions . Another method involves the use of different alcoholic solvents, such as ethanol (EtOH), 1-propanol (Pr科学研究应用

光物理性质和分子结构

Percino 等人 (2016) 对 α,β-不饱和丙烯腈衍生物(包括类似于“3-(吡啶-2-基)丙-2-烯腈”的化合物)的研究,重点关注其构象和分子结构,揭示了对其光物理性质和前沿轨道的见解。采用单晶 X 射线衍射分析来研究不同部分对化合物性质的影响,显示了固态中的显着 π-π 相互作用以及溶剂极性对分子相互作用和自组装行为的影响 (Percino 等人,2016)。

配位化学和配体应用

Halcrow (2005) 对 2,6-双(吡唑基)吡啶的合成和配合物化学的综述突出了它们作为配体的多功能性,包括在用于生物传感的发光镧系元素化合物和表现出异常热和光化学自旋态转变的铁配合物中的应用 (Halcrow,2005)。Kabir 等人 (2010) 引入了“2-吡啶-2-基-1H-苯并咪唑”作为用于铜催化的交叉偶联反应的双齿 N 供体配体,证明了其在形成乙烯基 C-N 和 C-O 键中的功效,突出了该方法的多功能性和官能团的耐受性 (Kabir 等人,2010)。

材料科学和有机电子学

Abrahamsson 等人 (2008) 对基于“2,6-二(喹啉-8-基)吡啶”(dqp) 等新型配体的双齿钌(II)聚吡啶型配合物进行了研究,探索了它们在形成用于电子和能量转移矢量控制的棒状分子阵列中的潜力。这些配合物显示出有希望的光敏剂特性,包括高消光系数和长寿命,可用于人工光合作用和分子电子学 (Abrahamsson 等人,2008)。

催化和合成方法

Zhang 等人 (2016) 对“磁性可分离的石墨烯氧化物锚定磺酸”的研究展示了一种用于合成“3,6-二(吡啶-3-基)-1H-吡唑并[3,4-b]吡啶-5-腈”的创新催化材料,利用微波辐射下的绿色溶剂。这种方法强调了有机化学中可持续和高效合成方法的潜力 (Zhang 等人,2016)。

作用机制

Target of Action

The primary target of 3-(Pyridin-2-yl)prop-2-enenitrile is PFKFB3 (6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase) . This enzyme plays a crucial role in the regulation of glycolysis, a metabolic pathway that is essential for cellular energy production .

Mode of Action

3-(Pyridin-2-yl)prop-2-enenitrile acts as an inhibitor of PFKFB3 . By binding to this enzyme, it reduces glycolytic flux and suppresses glucose uptake . This interaction leads to a decrease in the energy supply within the cell, particularly in cells that rely heavily on glycolysis for energy production, such as cancer cells .

Biochemical Pathways

The compound affects the glycolysis pathway . By inhibiting PFKFB3, it disrupts the conversion of fructose-6-phosphate to fructose-2,6-bisphosphate, a key step in glycolysis . This disruption leads to a decrease in the rate of glycolysis, reducing the production of ATP and other metabolic intermediates .

Result of Action

The inhibition of PFKFB3 by 3-(Pyridin-2-yl)prop-2-enenitrile leads to a decrease in glycolytic flux and glucose uptake . This can result in a state of energy deprivation in cells that rely heavily on glycolysis, such as cancer cells . As a result, these cells may undergo growth arrest or apoptosis, leading to a reduction in tumor growth .

属性

IUPAC Name |

(E)-3-pyridin-2-ylprop-2-enenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2/c9-6-3-5-8-4-1-2-7-10-8/h1-5,7H/b5-3+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIMQURWVGPGVMM-HWKANZROSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C=CC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=NC(=C1)/C=C/C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3Z)-3-{[(3,5-dimethoxyphenyl)amino]methylene}-1-(3-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2939059.png)

![N-(5-chloro-2-methylphenyl)-2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2939062.png)

![N-(3-acetylphenyl)-2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2939071.png)

![N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine](/img/structure/B2939073.png)

![N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)-2-(4-fluorophenyl)acetamide](/img/structure/B2939080.png)

![4-((2,5-dimethylbenzyl)thio)-1-(3-hydroxypropyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2939081.png)